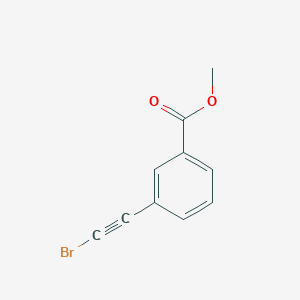
3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)phenol is a chemical compound with the molecular formula C21H27NO and a molecular weight of 309.4 g/mol . This compound is known for its unique blend of chemical properties, making it a valuable asset in various scientific research applications . It is also referred to as HS665 in some scientific literature .
Méthodes De Préparation
The synthesis of 3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)phenol involves multiple steps, including the reaction of cyclobutylmethyl and phenethyl amines with appropriate reagents to form the desired product. The specific synthetic routes and reaction conditions are detailed in scientific literature, but generally involve the use of organic solvents and catalysts to facilitate the reactions . Industrial production methods may vary, but typically involve scaling up the laboratory synthesis procedures to produce larger quantities of the compound.
Analyse Des Réactions Chimiques
3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used, but can include various derivatives of the original compound with modified functional groups.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a reference standard for pharmaceutical testing due to its high purity and well-defined chemical properties . In biology and medicine, it is studied for its potential effects on various biological pathways and molecular targets . Additionally, it has industrial applications in the production of specialized chemicals and materials .
Mécanisme D'action
The mechanism of action of 3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)phenol involves its interaction with specific molecular targets and pathways. It is known to act as a biased ligand at the kappa opioid receptor, preferentially activating certain signaling pathways over others . This selective activation can lead to desired physiological effects with reduced adverse reactions. The molecular targets involved include G protein-coupled receptors and their associated signaling pathways .
Comparaison Avec Des Composés Similaires
3-(2-((Cyclobutylmethyl)(phenethyl)amino)ethyl)phenol is unique in its specific chemical structure and properties. Similar compounds include 3-(2-((cyclopropylmethyl)(phenethyl)amino)ethyl)phenol, which also acts as a biased ligand at the kappa opioid receptor but with different bias factors . Other related compounds may include various derivatives with modified functional groups, each with their own unique properties and applications .
Propriétés
Numéro CAS |
1409931-92-5 |
|---|---|
Formule moléculaire |
C21H27NO |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
3-[2-[cyclobutylmethyl(2-phenylethyl)amino]ethyl]phenol |
InChI |
InChI=1S/C21H27NO/c23-21-11-5-8-19(16-21)13-15-22(17-20-9-4-10-20)14-12-18-6-2-1-3-7-18/h1-3,5-8,11,16,20,23H,4,9-10,12-15,17H2 |
Clé InChI |
YNVKFHIWFDRVNY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)CN(CCC2=CC=CC=C2)CCC3=CC(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B13042215.png)
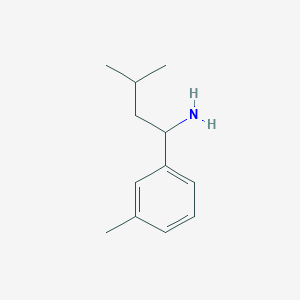
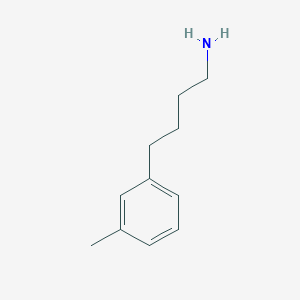
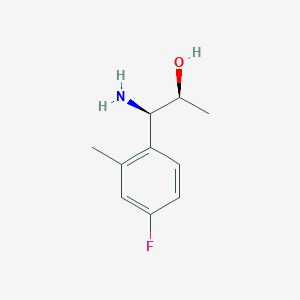
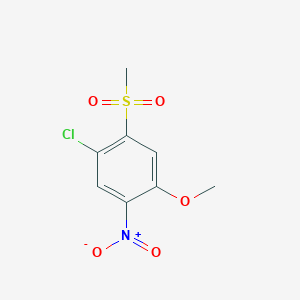
![7-(Tert-butyl)-4-chlorothieno[3,2-D]pyrimidin-2-amine](/img/structure/B13042246.png)
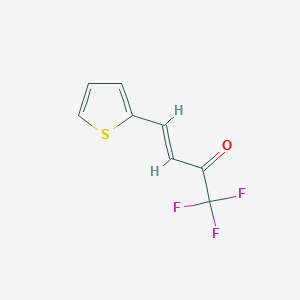
![8-(3-Fluoro-5-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13042257.png)
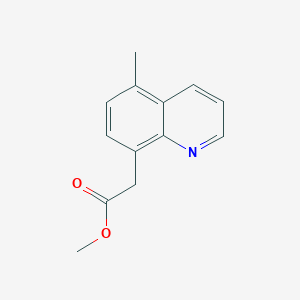
![(1R,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13042268.png)
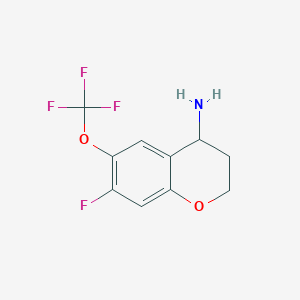

![5'-Methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran] hcl](/img/structure/B13042280.png)
